N-(6-methoxypyridin-3-yl)pivalamide
Description
N-(6-Methoxypyridin-3-yl)pivalamide is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 6-position of the pyridine ring and a pivalamide group (-NH-C(O)-C(CH₃)₃) at the 3-position. The compound is part of a broader class of pyridine-based pivalamides, which are often utilized in medicinal chemistry and organic synthesis due to their stability and tunable electronic properties.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAJSPFZEIWRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridin-3-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(6-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)pivalamide.
Reduction: Formation of N-(6-methoxypiperidin-3-yl)pivalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(6-methoxypyridin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. It may also be used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and pivalamide groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- N-(6-Methoxypyridin-2-yl)pivalamide: This positional isomer features the methoxy group at the 6-position and the pivalamide group at the 2-position. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 244.27 g/mol.
- N-(6-Chloro-3-formylpyridin-2-yl)pivalamide : This derivative substitutes the methoxy group with chlorine at position 6 and introduces a formyl group (-CHO) at position 3. Its molecular formula is C₁₁H₁₃ClN₂O₂ (MW: 240.69 g/mol). The formyl group enhances electrophilicity, making it reactive in nucleophilic additions or condensations .
Substituent Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences among selected analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Evidence ID |
|---|---|---|---|---|---|
| N-(6-Methoxypyridin-3-yl)pivalamide | -OCH₃ (6), -pivalamide (3) | Likely C₁₁H₁₆N₂O₂ | ~226.26 (estimated) | Moderate polarity due to methoxy | [5] |
| N-(6-Methoxypyridin-2-yl)pivalamide | -OCH₃ (6), -pivalamide (2) | C₁₂H₁₆N₂O₂ | 244.27 | Increased steric hindrance at position 2 | [1, 5] |
| N-(6-Chloro-3-formylpyridin-2-yl)pivalamide | -Cl (6), -CHO (3), -pivalamide (2) | C₁₁H₁₃ClN₂O₂ | 240.69 | High reactivity from -CHO; mp 137–139°C | [11, 13] |
| N-(2-Bromopyridin-3-yl)pivalamide | -Br (2), -pivalamide (3) | C₁₀H₁₂BrN₂O₂ | 287.12 | Heavy atom effect; potential for Suzuki coupling | [7] |
| N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide | -OCH₃ (6), -CONH₂ (3) | C₁₂H₁₁N₃O₂ | 229.24 | Lower logP (1.77) vs. pivalamide analogs | [12] |
Commercial Availability and Cost
- N-(6-Methoxypyridin-2-yl)pivalamide is priced at $240–$3,000 depending on quantity (1–25 g), reflecting typical costs for specialized pyridine derivatives .
- Halogenated analogs like N-(3-iodo-4-methoxypyridin-2-yl)pivalamide (HB232) command higher prices ($240–$3,000 for 1–25 g), likely due to synthetic complexity and iodine’s utility in radiolabeling .
Biological Activity
N-(6-Methoxypyridin-3-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to the pyridine ring, which contributes to its lipophilicity and binding characteristics. The pivalamide moiety enhances its metabolic stability and influences its pharmacokinetic properties. The molecular formula for this compound is , with a molecular weight of 218.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the pivalamide moiety modulates the compound's overall activity. Research indicates that it may function as an inhibitor or modulator within various biochemical pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.5 | Inhibition of angiogenesis |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's disease. Research has shown that this compound can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
-
Study on Antinociceptive Properties : A recent study evaluated the analgesic effects of this compound in animal models. The compound was administered in varying doses, demonstrating a dose-dependent reduction in pain responses in formalin-induced pain models.
Dosage (mg/kg) Pain Reduction (%) 10 30 20 50 40 70 - In Vivo Efficacy : In vivo studies have shown that administration of this compound significantly alleviates symptoms in models of inflammatory pain, suggesting its potential as a therapeutic agent for chronic pain management.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique biological profile:
| Compound | Biological Activity |
|---|---|
| N-(2-Methoxypyridin-3-yl)pivalamide | Moderate antitumor activity |
| N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide | Weak neuroprotective effects |
| N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | Strong proteomic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
